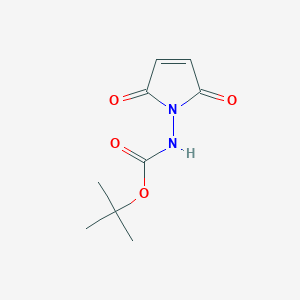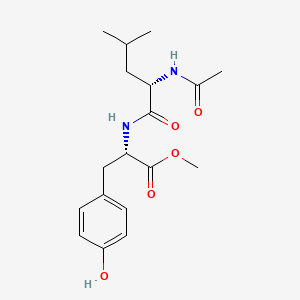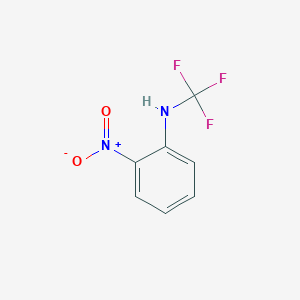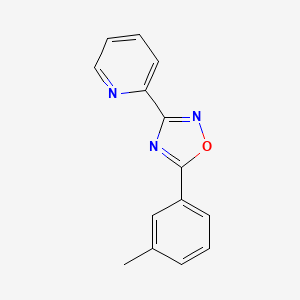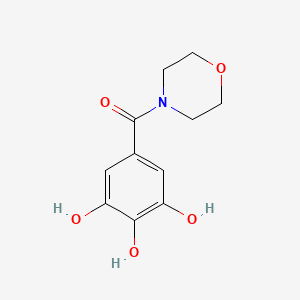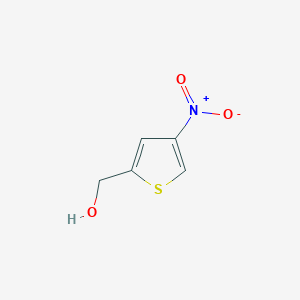
(4-Nitrothiophen-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrothiophen-2-yl)methanol is an organic compound featuring a thiophene ring substituted with a nitro group at the 4-position and a hydroxymethyl group at the 2-position. Thiophene derivatives are known for their significant roles in various biological and chemical applications due to their unique electronic properties and structural versatility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrothiophen-2-yl)methanol typically involves the reduction of 5-nitrothiophene-2-carbaldehyde. A common method includes dissolving 5-nitrothiophene-2-carbaldehyde in methanol and adding powdered sodium borohydride. The mixture is stirred at 30°C for several hours, followed by solvent removal under reduced pressure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reduction reactions using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Nitrothiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Nitrothiophene-2-carboxaldehyde or 4-Nitrothiophene-2-carboxylic acid.
Reduction: 4-Aminothiophen-2-yl)methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(4-Nitrothiophen-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors
Wirkmechanismus
The mechanism of action of (4-Nitrothiophen-2-yl)methanol in biological systems involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The thiophene ring’s electronic properties also play a role in its interaction with biological targets, influencing its activity and specificity .
Vergleich Mit ähnlichen Verbindungen
- (5-Nitrothiophen-2-yl)methanol
- (4-Aminothiophen-2-yl)methanol
- (5-Nitrothiophene-2-carbaldehyde)
Comparison: (4-Nitrothiophen-2-yl)methanol is unique due to the specific positioning of the nitro and hydroxymethyl groups, which influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C5H5NO3S |
|---|---|
Molekulargewicht |
159.17 g/mol |
IUPAC-Name |
(4-nitrothiophen-2-yl)methanol |
InChI |
InChI=1S/C5H5NO3S/c7-2-5-1-4(3-10-5)6(8)9/h1,3,7H,2H2 |
InChI-Schlüssel |
UQIITIJJZXPUGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1[N+](=O)[O-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



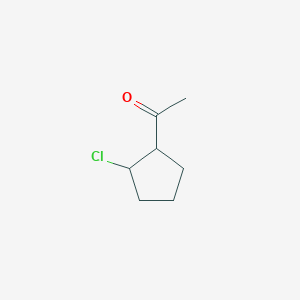
![8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13965325.png)

